molecular formula C14H17N3O2 B241047 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one

6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one

Cat. No. B241047
M. Wt: 259.3 g/mol
InChI Key: ZDASCXHIMHSKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one is a pyrimidine derivative that has been widely studied for its potential in scientific research. This compound has shown promise in various applications, including cancer treatment, drug design, and as a tool for understanding biological processes.

Mechanism Of Action

The mechanism of action of 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one involves its ability to selectively target certain enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.

Biochemical And Physiological Effects

Studies have shown that 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one has a number of biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these pathways on various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one. One area of focus is the development of more potent and selective inhibitors of specific kinases. Additionally, researchers are exploring the potential of this compound in combination with other drugs for the treatment of cancer. Finally, there is ongoing research into the potential use of this compound as a tool for understanding various biological processes.

Synthesis Methods

The synthesis of 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one is typically achieved through a multi-step process that involves the reaction of various reagents. One common method involves the reaction of 4-propoxyaniline with ethyl acetoacetate, followed by cyclization with ammonium acetate and the addition of a methyl group.

Scientific Research Applications

6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one has been studied extensively for its potential in scientific research. One area of focus has been its use in cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways.

properties

Product Name

6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one

Molecular Formula

C14H17N3O2

Molecular Weight

259.3 g/mol

IUPAC Name

6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one

InChI

InChI=1S/C14H17N3O2/c1-3-8-19-12-6-4-11(5-7-12)16-14-15-10(2)9-13(18)17-14/h4-7,9H,3,8H2,1-2H3,(H2,15,16,17,18)

InChI Key

ZDASCXHIMHSKFL-UHFFFAOYSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C

SMILES

CCCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C

Canonical SMILES

CCCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C

Origin of Product

United States

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